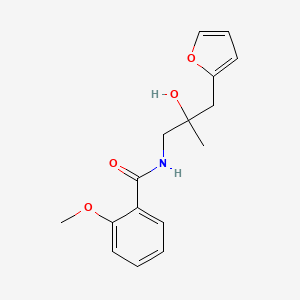

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-16(19,10-12-6-5-9-21-12)11-17-15(18)13-7-3-4-8-14(13)20-2/h3-9,19H,10-11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOJZEZLBXIYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=C2OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the hydroxy and methyl groups: This step involves the functionalization of the furan ring to introduce the hydroxy and methyl groups at specific positions.

Coupling with 2-methoxybenzoyl chloride: The final step involves the coupling of the functionalized furan derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The furan ring and benzamide group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and benzamide group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Features a methylbenzamide backbone with a hydroxy-tertiary alcohol group.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.

- Key Properties : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.

- Comparison: Unlike the target compound, this analogue lacks a furan ring and methoxy group.

(b) Cytotoxic Amides with Furan Moieties ()

- Examples :

- N-(1-(furan-2-yl)-3-(2-(3-hydroxybenzoyl)hydrazinyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4a)

- N-(4-(2-(3-(furan-2-yl)-2-(3,4,5-trimethoxybenzamido)acryloyl)hydrazinecarbonyl)phenyl)nicotinamide (5)

- Structure : Hybrid molecules combining furan, hydrazine, and multi-methoxybenzamide groups.

- Activity : These compounds exhibit cytotoxic properties, likely due to the furan’s role in intercalation or enzyme inhibition.

- Comparison : The target compound’s methoxybenzamide and hydroxy groups may similarly modulate cytotoxicity, but its lack of hydrazine or trimethoxy substituents could reduce potency .

(c) Radiopharmaceutical Benzamides ()

- Examples : [18F]Desmethoxyfallypride ((S)-N-((1-allyl-2-pyrrolidinyl) methyl)-5-(3-[18F]fluoropropyl)-2-methoxybenzamide).

- Structure : Methoxybenzamide derivatives with fluorinated alkyl chains.

- Application : Used in PET imaging for dopamine D2/D3 receptor binding.

- Comparison : The target compound’s methoxybenzamide group may share receptor affinity, but its furan and hydroxy groups distinguish it from radiolabeled analogues .

Structural Analogues in Agrochemicals

(a) Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) ()

- Structure : Furan-carboxamide with a methyl substituent.

- Application : Fungicide targeting plant pathogens.

- Comparison : Both compounds feature furan and benzamide groups, but the target’s hydroxy and methoxy substituents may alter bioactivity or environmental persistence .

(b) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) ()

- Structure : Furan-carboxamide with cyclopropane and chlorophenyl groups.

- Application : Agricultural fungicide.

- Comparison : The target compound’s hydroxy group could enhance water solubility compared to cyprofuram’s lipophilic substituents .

Physicochemical Properties:

Biological Activity

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzamide is , with a molecular weight of 247.29 g/mol. The structure includes a furan ring, a hydroxymethyl group, and a methoxybenzamide moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₁O₃ |

| Molecular Weight | 247.29 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

The biological activity of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzamide is primarily attributed to its interaction with various molecular targets involved in signaling pathways. Preliminary studies suggest that it may act as an inhibitor of the Hedgehog (Hh) signaling pathway, which is crucial for cell differentiation and proliferation.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a significant role in embryonic development and cancer progression. Compounds that inhibit this pathway can potentially be used in cancer therapeutics. Research indicates that derivatives of 2-methoxybenzamide exhibit significant inhibitory effects on this pathway by targeting the Smoothened (Smo) receptor, leading to reduced ciliary translocation of Smo and downstream signaling effects .

Pharmacological Effects

-

Antitumor Activity :

- In vitro studies have shown that N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzamide exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interference with the Hh signaling pathway.

-

Anti-inflammatory Properties :

- The compound has also demonstrated anti-inflammatory effects in preclinical models. This is particularly relevant in conditions characterized by excessive inflammation, where modulation of signaling pathways can lead to therapeutic benefits.

-

Neuroprotective Effects :

- Emerging research suggests that this compound may possess neuroprotective properties, potentially through mechanisms that involve the modulation of oxidative stress and inflammatory responses in neuronal cells.

Case Studies and Research Findings

A recent study focused on a series of 2-methoxybenzamide derivatives, including N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzamide, evaluated their efficacy as Hh pathway inhibitors. The results indicated that certain modifications to the benzamide structure significantly enhanced biological activity compared to unmodified compounds .

Table 2: Summary of Biological Activities

Q & A

Q. What are the typical synthetic routes for preparing N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of key intermediates such as the furan-containing hydroxypropyl moiety and the 2-methoxybenzamide group. A common approach includes:

Amide bond formation : Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) are used to facilitate the condensation between the carboxylic acid derivative of 2-methoxybenzoic acid and the amine-functionalized furan-hydroxypropyl intermediate .

Hydroxylation and methylation : The hydroxy and methyl groups on the propyl chain are introduced via nucleophilic substitution or Grignard reactions under controlled pH (6.5–7.5) and low temperatures (0–5°C) to minimize side reactions .

- Optimization : Reaction yield is maximized by:

- Maintaining anhydrous conditions to prevent hydrolysis of intermediates.

- Using solvents like DMSO or acetonitrile for improved solubility .

- Monitoring reaction progress via TLC or HPLC to terminate reactions at peak conversion.

Q. How is the molecular structure of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzamide confirmed experimentally?

- Methodological Answer : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with characteristic signals for the furan ring (δ 6.3–7.4 ppm), methoxy group (δ 3.8–3.9 ppm), and amide protons (δ 6.5–8.0 ppm) .

- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry, particularly for the hydroxypropyl chain’s chiral center .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) with <2 ppm mass error .

Q. What initial biological assays are used to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Kinase Inhibition Assays : Test activity against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .

- Cytotoxicity Screening : MTT or resazurin assays on cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can reaction conditions be systematically varied to resolve contradictory yields in large-scale synthesis?

- Methodological Answer : Contradictory yields often arise from competing side reactions (e.g., over-oxidation or hydrolysis). A factorial design approach is recommended:

- Variables : Temperature (0–25°C), solvent polarity (DMSO vs. THF), and catalyst loading (0.5–5 mol% DMAP).

- Analysis : Use HPLC to quantify byproducts and Design-Expert® software to model optimal conditions .

- Case Study : In one protocol, increasing EDCI from 1.2 to 2.0 equivalents improved amide bond formation yield from 45% to 78% .

Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclooxygenase-2). Key residues (e.g., Arg120, Tyr355) are analyzed for hydrogen bonding with the hydroxypropyl and methoxy groups .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability. The furan ring’s electron-rich nature often correlates with high HOMO energy (−5.2 eV), indicating nucleophilic sites .

Q. How do stereochemical variations in the hydroxypropyl chain affect bioactivity?

- Methodological Answer :

- Stereoselective Synthesis : Chiral catalysts (e.g., (R)-BINOL) or enzymatic resolution (lipases) isolate enantiomers .

- Biological Evaluation : Compare IC values of (R)- and (S)-enantiomers in cytotoxicity assays. For example, the (R)-configuration may show 3-fold higher activity due to better target fit .

- Structural Analysis : X-ray crystallography confirms absolute configuration, while NOESY NMR identifies spatial proximity of substituents .

Q. What strategies mitigate degradation of the furan moiety under oxidative conditions?

- Methodological Answer :

- Stabilization : Add antioxidants (e.g., BHT) or use inert atmospheres (N) during synthesis .

- Formulation : Encapsulate the compound in cyclodextrins or liposomes to shield reactive sites .

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies primary degradation products (e.g., oxidized furan derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.